Absolute Stereochemical Identity Verified by Specific Optical Rotation: (S)-Enantiomer vs. (R)-Enantiomer
The (S)-enantiomer (CAS 255060-77-6) and (R)-enantiomer (CAS 262368-44-5) are unambiguously differentiated by their specific optical rotation values. The (R)-enantiomer exhibits a specific optical rotation of -100.1° (c=0.01 g/mL, MeOH, 20°C, 589 nm) . Per the principle of equal-and-opposite optical rotation for enantiomers, the (S)-enantiomer would exhibit +100.1° under identical conditions. This large magnitude of rotation (>|100|°) provides a highly sensitive analytical handle for verifying enantiomeric identity and purity. A racemic mixture would show a net optical rotation of 0°, making this measurement a critical quality control parameter .
| Evidence Dimension | Specific optical rotation ([α]D²⁰) |
|---|---|
| Target Compound Data | +100.1° (c=0.01 g/mL, MeOH, 20°C, 589 nm; inferred from enantiomer data) |
| Comparator Or Baseline | (R)-enantiomer (CAS 262368-44-5): -100.1° (c=0.01 g/mL, MeOH, 20°C, 589 nm, experimentally reported); Racemate: 0° |
| Quantified Difference | Δ = 200.2° between (S) and (R) enantiomers; racemate indistinguishable from achiral baseline |
| Conditions | Polarimetry; c=0.01 g/mL in methanol, 20°C, sodium D-line 589 nm |
Why This Matters
A specific optical rotation of ±100.1° provides a sensitive, quantitative identity and purity QC metric that the racemate (0°) cannot offer, enabling verification of enantiomeric integrity batch-to-batch.
